3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the piperidine and benzenesulfonyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Formation of the Quinazolinone Core: The quinazolinone core is constructed through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Final Coupling Step: The piperidine intermediate is coupled with the quinazolinone core under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. It may act as an antagonist or agonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Methylpiperidin-4-yl)methyl]benzenesulfonyl-1H-indole: Known for its activity as a 5-HT6 receptor antagonist.
1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl]-1H-indole: Another compound with similar structural features and biological activities.
Uniqueness
3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the quinazolinone core with the piperidine and benzenesulfonyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-5-4-6-18(13-16)28(26,27)24-11-9-17(10-12-24)14-23-15-22-20-8-3-2-7-19(20)21(23)25/h2-8,13,15,17H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKGYAMLGRYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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